molecular formula C15H9N3O4S B8773734 1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-5-nitro-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-5-nitro-1-(phenylsulfonyl)-

Cat. No.: B8773734
M. Wt: 327.3 g/mol
InChI Key: JLQNHJNDCHFYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-5-nitro-1-(phenylsulfonyl)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused heterocyclic system, with ethynyl, nitro, and phenylsulfonyl substituents. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-5-nitro-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrrolo[2,3-b]pyridine under palladium catalysis . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-5-nitro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group.

    Coupling Reactions: The phenylsulfonyl group can be involved in cross-coupling reactions, such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Coupling: Boronic acids or esters, palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted pyrrolo[2,3-b]pyridines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-5-nitro-1-(phenylsulfonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-5-nitro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The phenylsulfonyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Additionally, the ethynyl group can participate in covalent bonding with nucleophilic sites in proteins or DNA, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    2-phenylsulfonylpyridine: Shares the phenylsulfonyl group but lacks the ethynyl and nitro groups.

    5-nitro-1H-pyrrolo[2,3-b]pyridine: Contains the nitro group and pyrrolo[2,3-b]pyridine core but lacks the ethynyl and phenylsulfonyl groups.

    2-ethynylpyridine: Features the ethynyl group but lacks the nitro and phenylsulfonyl groups.

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-5-nitro-1-(phenylsulfonyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H9N3O4S

Molecular Weight

327.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-ethynyl-5-nitropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H9N3O4S/c1-2-12-8-11-9-13(18(19)20)10-16-15(11)17(12)23(21,22)14-6-4-3-5-7-14/h1,3-10H

InChI Key

JLQNHJNDCHFYNJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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